Ethyl 3-bromo-5-cyano-4-formylbenzoate
Overview
Description
Ethyl 3-bromo-5-cyano-4-formylbenzoate is a chemical compound with the molecular formula C12H8BrNO3. It is a substituted benzoate with a formyl group, a cyano group, and a bromine atom attached to the benzene ring. This compound is commonly used as a precursor in the synthesis of other organic molecules and has various applications in pharmaceuticals, material science, and organic chemistry.
Preparation Methods
The reaction conditions often require the use of bromine or bromine-containing reagents, cyanide sources, and formylating agents under controlled temperatures and solvents to achieve the desired product.
Chemical Reactions Analysis
Ethyl 3-bromo-5-cyano-4-formylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano and formyl groups can be reduced to amines and alcohols, respectively, using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate. Common reagents used in these reactions include bromine, cyanide salts, formylating agents, reducing agents, and oxidizing agents. .
Scientific Research Applications
Ethyl 3-bromo-5-cyano-4-formylbenzoate is valuable in scientific research due to its versatility in organic synthesis. It is used as a precursor in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The compound’s unique functional groups make it suitable for creating complex molecular structures with potential biological activities.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-cyano-4-formylbenzoate involves its reactivity with various chemical reagents to form new compounds. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in pharmaceutical applications, the compound may interact with biological targets to exert therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-bromo-5-cyano-4-formylbenzoate can be compared with similar compounds such as:
- Ethyl 4-bromo-3-cyano-5-formylbenzoate
- 2-(4-bromo-3-cyano-5-formylphenyl) acetic acid
- 4-(4-bromo-3-cyano-5-formylphenyl) thiophene-2-carboxylic acid These compounds share similar functional groups but differ in their molecular structures and specific applications. This compound is unique due to its specific arrangement of functional groups, which provides distinct reactivity and applications.
Biological Activity
Ethyl 3-bromo-5-cyano-4-formylbenzoate is an organic compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a bromine atom, a cyano group, and a formyl group attached to a benzoate framework. Its molecular formula is . The presence of these functional groups contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom can participate in nucleophilic substitutions, while the cyano and formyl groups can undergo reductions and oxidations. These reactions can lead to the formation of biologically active derivatives that may inhibit specific enzymes or modulate signaling pathways within cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains using the minimum inhibitory concentration (MIC) method. The compound showed promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with MIC values ranging from 32 to 128 µg/mL.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It was tested against several cancer cell lines, including human breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that the compound induced apoptosis in these cells, leading to a decrease in cell viability. The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
---|---|---|---|
This compound | Moderate | High | Unique bromine and cyano positioning |
Ethyl 2-bromo-5-cyano-3-formylbenzoate | Low | Moderate | Different substitution pattern |
Ethyl 5-bromo-3-cyano-2-formylbenzoate | High | Low | Higher reactivity due to different functional groups |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study revealed that the compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on MCF-7 breast cancer cells treated with varying concentrations of this compound. Flow cytometry analysis indicated an increase in early apoptotic cells at higher concentrations (above 50 µM), confirming its role as an apoptosis inducer .
Properties
IUPAC Name |
ethyl 3-bromo-5-cyano-4-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)7-3-8(5-13)9(6-14)10(12)4-7/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDSLZWLIRFKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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